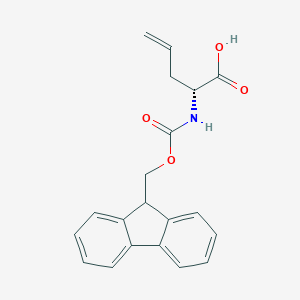

Fmoc-D-Allylglycine

説明

Significance as a Versatile Unnatural Amino Acid Building Block in Peptide Synthesis

Key applications stemming from its versatility include:

Peptide Stapling: The allyl group can participate in ring-closing metathesis (RCM) reactions with another alkenyl side chain within the same peptide. This "stapling" creates a covalent hydrocarbon bridge, which can constrain the peptide into a specific conformation, often an α-helix. orgsyn.org Stapled peptides have shown increased proteolytic resistance, enhanced cell permeability, and improved pharmacological properties. orgsyn.orgnagaseamerica.com

Bioconjugation: The reactive nature of the allyl group allows for the attachment of various molecules, such as fluorescent dyes, imaging agents, or drug payloads, to the peptide. chemimpex.comnetascientific.com This process, known as bioconjugation, is instrumental in developing targeted therapeutics and diagnostic tools. netascientific.com

Synthesis of Complex Biomolecules and Peptide-Based Drugs: Fmoc-D-Allylglycine is instrumental in the design and synthesis of peptide-based drugs with specific biological activities. chemimpex.com The ability to precisely control the amino acid sequence and introduce unique functionalities allows for the creation of novel therapeutic agents. chemimpex.com For instance, D-allylglycine has been utilized in the organic synthesis of cyclic opioid peptide agonists and antagonists. sigmaaldrich.com

Development of Peptidomimetics: By incorporating this unnatural amino acid, researchers can create peptidomimetics, which are molecules that mimic the structure and function of natural peptides but may have improved stability and bioavailability. sigmaaldrich.com

The properties of this compound are summarized in the table below:

| Property | Value |

| CAS Number | 170642-28-1 |

| Molecular Formula | C20H19NO4 |

| Molecular Weight | 337.37 g/mol |

| Appearance | White to off-white powder |

| Purity | ≥ 98% (HPLC) |

(Data sourced from multiple chemical suppliers) chemimpex.comcreative-peptides.com

Historical Context and Evolution of Fmoc-Protected Allylglycine in Modern Peptide Chemistry

The journey of this compound is intrinsically linked to the broader advancements in peptide synthesis, particularly the development of solid-phase peptide synthesis (SPPS) and protecting group strategies.

A pivotal moment in peptide chemistry was the development of SPPS by Bruce Merrifield in 1963, which revolutionized the field by anchoring the growing peptide chain to an insoluble resin support. peptide.compeptide.com This allowed for the use of excess reagents to drive reactions to completion and simplified the purification process. peptide.com

Initially, the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection scheme was prevalent. peptide.com However, the harsh acidic conditions required for Boc group removal limited its application for sensitive peptides. publish.csiro.augoogle.com A significant breakthrough came in 1970 when Carpino and Han introduced the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting group. peptide.compeptide.compublish.csiro.au The Fmoc group could be removed under mild basic conditions, typically with piperidine, offering an orthogonal protection strategy to the acid-labile side-chain protecting groups. publish.csiro.augoogle.com

The development of the Fmoc/tBu (Fmoc/tert-butyl) strategy in 1978 by Meienhofer and coworkers, utilizing the Wang resin, further solidified the importance of Fmoc chemistry. peptide.com This strategy became a cornerstone of modern peptide synthesis due to its milder conditions and broader compatibility. publish.csiro.au

The incorporation of unnatural amino acids like allylglycine into this framework expanded the chemical space accessible to peptide chemists. The synthesis of Fmoc-protected allylglycine provided a ready-to-use building block for SPPS. acs.org Early work focused on the enzymatic synthesis of peptides containing allylglycine, exploring its potential as both an acyl donor and acceptor. nih.gov

The advent of olefin metathesis, particularly the development of Grubbs' catalysts, significantly amplified the utility of allylglycine derivatives in peptide science, leading to the rise of stapled peptides as a promising class of therapeutics. orgsyn.org The ability to synthesize this compound on a larger scale has made it a readily available and indispensable tool for researchers in academia and the pharmaceutical industry, enabling the rapid generation of peptide libraries and complex peptide-based inhibitors. acs.org

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pent-4-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4/c1-2-7-18(19(22)23)21-20(24)25-12-17-15-10-5-3-8-13(15)14-9-4-6-11-16(14)17/h2-6,8-11,17-18H,1,7,12H2,(H,21,24)(H,22,23)/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVBLQCANYSFEBN-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20427396 | |

| Record name | Fmoc-D-Allylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170642-28-1 | |

| Record name | Fmoc-D-Allylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Fmoc D Allylglycine and Its Derivatives

Stereoselective Synthesis of D-Allylglycine Precursors

Achieving enantiopure D-allylglycine is paramount for its applications in stereochemically defined peptides and pharmaceuticals. Several methodologies have been developed, including enzymatic resolutions, asymmetric catalytic approaches, and de novo synthesis.

Enzymatic methods offer a green and highly selective route to enantiopure amino acids. Dynamic kinetic resolution (DKR) has proven particularly effective for D-allylglycine. A common DKR strategy involves coupling an N-succinyl-amino acid racemase (NSAR) with an enantioselective acylase, such as a D-acylase. For instance, an engineered NSAR variant (G291D/F323Y) from Amycolatopsis sp., when coupled with a D-acylase, can convert N-acetyl-DL-allylglycine into D-allylglycine with high conversion rates (up to 98%) and excellent enantiopurity frontiersin.orgresearchgate.net. This biotransformation can be performed at high substrate concentrations (e.g., 50 g/L) within a reasonable timeframe (around 18 hours) researchgate.net. Other enzymatic resolutions, such as the use of amidases from Mycobacterium neoaurum for the resolution of amino acid amides, have also been reported for obtaining enantiopure D-allylglycine ru.nl.

Asymmetric catalysis provides powerful tools for the direct enantioselective synthesis of α-allyl amino esters. Chiral squaramide catalysts have been employed for the enantioselective allylation of α-chloro glycine (B1666218) esters using allylsilanes or allylstannanes, yielding α-allyl amino esters with high enantioselectivities, often exceeding 97% ee and diastereoselectivities greater than 10:1 nih.gov. Cobalt catalysts, in conjunction with chiral ligands, have also been utilized for the asymmetric synthesis of α-allyl α-tertiary aminoesters from α-iminoesters and allylic carbonates, achieving high enantioselectivity acs.orgfigshare.com. Furthermore, zinc-catalyzed asymmetric allylation of hydrazono esters with allylboronates in aqueous media has demonstrated good yields and high stereoselectivities acs.org. Palladium-catalyzed approaches, including the use of chiral phase-transfer catalysts for the allylation of glycine Schiff base esters with allylic acetates, have also been successful in producing allylated products with good yields and high enantioselectivity organic-chemistry.org. Metal complex-catalyzed Cα-alkylation of allylglycine moieties can also lead to (S)-α-allylglycine derivatives with enantiomeric purity exceeding 99% koha-ptfs.co.uk.

The alkylation of glycine derivatives represents another significant route to allylglycine. Chiral auxiliaries, such as pseudoephedrine glycinamide, can be employed for the asymmetric synthesis of α-amino acids, including allylglycine, through alkylation reactions. This methodology allows for the direct alkylation of the glycine amino group without prior protection, yielding products with excellent diastereoselectivity that can often be recrystallized to high purity orgsyn.org. Additionally, N-alkylation of protected allylglycine derivatives, for instance, with p-methoxybenzyl chloride on N-protected allylglycine methyl ester, is a step in preparing precursors for further transformations ru.nl. Alkylation of glycine derivatives is also a key step in the synthesis of various Fmoc-protected amino acids acs.org.

De novo synthesis approaches often involve the preparation of racemic allylglycine or its precursors, followed by a resolution step to isolate the desired D-enantiomer. For example, the synthesis of Boc-D-allylglycine-OtBu can be achieved by preparing a racemic Nα-acetylated amino acid, which is then resolved using an enzyme like acylase I from Aspergillus melleus ucl.ac.uk. Biosynthetic pathways can also lead to allylglycine derivatives; for instance, a pathway involves the oxidation of 4-Cl-L-lysine to 4-Cl-allylglycine, which then undergoes elimination to form propargylglycine (B1618536) google.com. Allylglycine itself (2-amino-4-pentenoic acid) is recognized as a nonstandard amino acid pnas.org.

Fmoc Protection Strategies for D-Allylglycine and its Analogs

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely adopted protecting group for the α-amino group in solid-phase peptide synthesis (SPPS) due to its mild removal conditions and compatibility with automated synthesizers peptide.comaltabioscience.com. Fmoc-D-Allylglycine is commercially available and utilized as a building block in peptide synthesis chemimpex.com. The Fmoc group is typically introduced using Fmoc-Cl or, more conveniently, Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) under weakly basic conditions . A one-pot protocol has been developed for converting N-benzyloxycarbonyl (CBz)-protected amino acid esters or peptides into their corresponding N-Fmoc-protected derivatives via hydrogenation in the presence of Pd/C and 2,2′-bipyridine with Fmoc-OSu thieme-connect.com. The Fmoc group is readily cleaved by secondary amines such as piperidine, typically in a 20% solution in dimethylformamide (DMF), a process that involves a β-elimination mechanism altabioscience.com. This mild deprotection, coupled with the Fmoc group's stability under acidic conditions, makes it orthogonal to many acid-labile side-chain protecting groups, facilitating complex peptide synthesis peptide.com.

Advanced Synthetic Routes to this compound Side Chain Functionalization

The allyl side chain of this compound is a versatile handle for further chemical modifications, enabling the synthesis of complex peptide structures and peptidomimetics.

Thiol-ene Chemistry: The terminal alkene of the allylglycine side chain can undergo efficient thiol-ene reactions. This has been employed for post-modification of allylglycine residues in peptides using various thiols, such as cysteamine (B1669678) hydrochloride or thioglycolic acid, to introduce hydrophilic or hydrophobic patterns rsc.orgresearchgate.net.

Ring-Closing Metathesis (RCM): RCM is a powerful tool for macrocyclization and the synthesis of cyclic peptides or amino acid derivatives. This compound or its derivatives can be incorporated into peptide sequences, and subsequent RCM using Grubbs catalysts can form cyclic structures beilstein-journals.orgnih.govorgsyn.org. This strategy allows for the creation of conformationally constrained peptides, often referred to as "stapled peptides" orgsyn.org. RCM can also be used to synthesize cyclic amino acid derivatives, such as those with lactam structures, from allylglycine precursors beilstein-journals.orgnih.govresearchgate.net.

Other Functionalizations: The allyl side chain can be epoxidized, followed by intramolecular attack of the amino group to form cyclic amino acid derivatives like 4-hydroxyproline (B1632879) researchgate.net. Cross-metathesis reactions involving allylglycine derivatives can also be used to extend amino acid side chains, for example, to create glutamic acid homologues suitable for Fmoc SPPS researchgate.net. Furthermore, the allyl group can participate in photochemical intramolecular radical acyl thiol-ene ligation for the synthesis of macrocyclic thiolactone peptides rsc.org.

These diverse synthetic strategies highlight the importance of this compound as a versatile building block in modern organic and peptide chemistry.

Olefin Metathesis Reactions (e.g., Cross-Metathesis) for Side Chain Elongation and Diversification

Olefin metathesis, catalyzed by ruthenium-based catalysts such as Grubbs' catalysts, has emerged as a powerful tool for modifying and extending the side chains of this compound and its derivatives. Both cross-metathesis (CM) and ring-closing metathesis (RCM) are extensively employed.

Cross-Metathesis (CM) CM reactions involving Fmoc-allylglycine derivatives with various alkenes are widely used for side chain elongation and the introduction of diverse functionalities. For instance, Fmoc-L-allylglycine benzyl (B1604629) ester has been reacted with O-allyl glycosides via CM to synthesize glycopeptide analogues researchgate.netsigmaaldrich.com. These reactions typically employ Grubbs' second-generation catalysts, achieving yields ranging from 43% to over 90% depending on the substrates and conditions researchgate.netrsc.orggoogle.com. CM has also been utilized to create C-linked glycopeptide analogues and to synthesize amino acid derivatives with extended carbon chains, such as (R)-aminoheptadecanoic acid, through CM with tetradecene followed by hydrogenation orgsyn.org. The application of CM in solid-phase peptide synthesis allows for the efficient preparation of complex peptide sequences and libraries, including those with modified glutamic acid side chains researchgate.netrsc.orgconicet.gov.ar.

Ring-Closing Metathesis (RCM) RCM is a key strategy for the synthesis of "stapled" peptides, where an intramolecular olefinic bond is formed to stabilize secondary structures like α-helices orgsyn.orgmesalabs.comnih.govnih.govnih.govacs.orgnih.gov. Fmoc-allylglycine residues, when incorporated into a peptide chain, can undergo RCM to form these hydrocarbon staples. This approach has been instrumental in developing peptides with enhanced proteolytic stability, cell permeability, and specific biological activities, finding applications in drug discovery and protein interaction studies mesalabs.comnih.govnih.govnih.govacs.org. RCM has also been applied to the synthesis of macrocyclic peptides and lactam-bridged cyclic peptides, further expanding the structural diversity accessible from allylglycine precursors orgsyn.orgrsc.orgnih.govscispace.comresearchgate.netresearchgate.net.

Table 2.3.1: Representative Olefin Metathesis Reactions Involving Fmoc-Allylglycine Derivatives

| Reaction Type | Substrate(s) | Catalyst (Loading) | Conditions | Yield (%) | Reference(s) |

| Cross-Metathesis (CM) | Fmoc-L-allylglycine benzyl ester + O-allyl glycoside | Grubbs' 2nd gen. catalyst | Not specified (implied standard metathesis conditions) | Good | researchgate.net |

| CM | Fmoc-HagOH + dodec-1-ene | Grubbs' 2nd gen. catalyst | Not specified | 74 | researchgate.netrsc.org |

| CM | Fmoc-allylglycine derivative + tetradecene | Grubbs' 2nd gen. Ru catalyst | Followed by hydrogenation | Not specified | orgsyn.org |

| CM | Fmoc-allylglycine derivative + various alkenes | Grubbs' catalyst | For side chain elongation/diversification | Not specified | researchgate.net |

| CM | Fmoc-L-allylglycine + 2-methyl-2-butene | 2nd generation Grubbs' catalyst (5 mol%) | Not specified (quantitative conversion reported) | ~100 | google.com |

| CM | Boc-L-allylglycine (resin-bound) + Fmoc-L-allylglycine | Precatalyst 6 | Not specified | 56 | conicet.gov.ar |

| Ring-Closing Metathesis (RCM) | Peptide with allylglycine residue | Grubbs' catalyst (10 mM solution) | 1,2-Dichloroethane, 2 x 2 hours | Not specified | mesalabs.com |

| RCM | Peptide with allylglycine units | Metathesis catalyst | Not specified (for macrocyclic peptide synthesis) | Not specified | orgsyn.org |

| RCM | Peptide with N-allyl glutamine/α-allylglycine | Not specified | Not specified (for lactam-bridged cyclic peptides) | Not specified | scispace.com |

| RCM | Peptide with allylglycine residues | Grubbs' catalyst | Microwave assisted, 2nd gen. Grubbs catalyst | Moderate | nih.govresearchgate.net |

| RCM | Fmoc-Tyr(All)-Tyr(All) | 2nd generation Grubbs/Hoveyda Grubbs catalysts | Optimized conditions to suppress desallyl products | ≥70% (for tripeptide/analogue) | nih.gov |

Transformations of the Allyl Moiety for Diverse Functionalities

Beyond its role in metathesis, the allyl moiety of this compound can be directly transformed to introduce various functional groups, offering alternative routes for peptide modification and diversification.

Allyl Group as a Protecting Group: Allyl (All) and allyloxycarbonyl (Alloc) groups are recognized as orthogonal protecting groups in peptide synthesis, compatible with Fmoc and Boc chemistries nih.govgoogle.comiris-biotech.deuva.nl. These allyl-based protecting groups can be selectively cleaved under mild conditions, typically using palladium catalysis. Palladium-catalyzed hydrostannolysis with tributyltin hydride is a common method for deprotecting allyl ethers, esters, and carbamates nih.goviris-biotech.de. Similarly, palladium(0) catalysts can cleave allyl carbamates (Alloc groups) to reveal free amines uva.nl. This selective deprotection allows for the unmasking of specific side chains for further functionalization.

Radical Functionalization: The terminal alkene in allylglycine derivatives can undergo radical additions, enabling the introduction of new functionalities into the side chain. For example, radical addition reactions using reagents like Selectfluor or sodium azide (B81097) (NaN3) in the presence of a radical initiator can lead to side-chain fluorinated or azido-substituted amino acids, respectively acs.org. These azido-substituted amino acids can subsequently be reduced to amines, which can then be converted to lactams or further functionalized acs.org.

Thiol-Ene Ligation: Photochemical intramolecular radical acyl thiol–ene ligation provides another pathway for functionalizing the allyl moiety. This method allows for the formation of thioether linkages within peptide structures, utilizing the reactivity of the terminal alkene with a thioacid radical under UV irradiation rsc.org.

Table 2.3.2: Representative Transformations of the Allyl Moiety in Amino Acid Derivatives

| Transformation Type | Substrate/Functional Group | Reagents/Catalyst | Conditions | Yield (%) | Reference(s) |

| Deprotection (Allyl Ether/Ester/Carbamate) | Allyl/Alloc groups | Pd catalysis (e.g., Pd(PPh3)4), HSnBu3 | Various, typically mild conditions | Not specified | nih.goviris-biotech.deuva.nl |

| Radical Functionalization | Allylglycine derivative | Selectfluor / NaN3, Fe(III)/NaBH4, radical initiator | Not specified (e.g., for side-chain fluorination or azidation) | Moderate to good | acs.org |

| Thiol-Ene Ligation | Allylglycine residue | UV irradiation, thioacid radical precursor | Not specified (for thiolactone formation) | 61 | rsc.org |

| Transprotection (Alloc to Boc) | Alloc-protected amine | Pd catalyst, tert-butyl dicarbonate | One-pot transformation | Good | uva.nl |

Fmoc D Allylglycine in Solid Phase Peptide Synthesis Spps

Integration of Fmoc-D-Allylglycine into Standard Fmoc/tBu SPPS Protocols

The integration of this compound into standard Fmoc/tBu SPPS workflows is a straightforward process. The general SPPS cycle involves the iterative repetition of two key steps: the deprotection of the temporary Nα-Fmoc group and the coupling of the subsequent Fmoc-protected amino acid. peptide.com

The synthesis begins with a solid support, or resin, to which the first amino acid is anchored. biosynth.com For the incorporation of this compound or any other amino acid, the cycle proceeds as follows:

Fmoc Deprotection: The Nα-Fmoc protecting group of the resin-bound amino acid is removed. This is typically achieved by treating the peptide-resin with a mild base, most commonly a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). peptide.comaltabioscience.com The removal of the Fmoc group exposes a free primary or secondary amine on the N-terminus of the growing peptide chain.

Washing: After deprotection, the resin is thoroughly washed with a solvent such as DMF to remove the deprotection reagent and the dibenzofulvene-piperidine adduct byproduct. altabioscience.com

Coupling: The incoming this compound is activated and coupled to the newly exposed amine. Activation of the carboxylic acid is achieved using a variety of coupling reagents to form a reactive intermediate that readily forms a peptide bond.

Washing: A final washing step removes excess reagents and byproducts, leaving the peptide chain elongated by one residue and ready for the next cycle. peptide.com

This process is repeated until the desired peptide sequence is fully assembled. The incorporation of this compound does not typically require significant deviation from these standard protocols, as its allyl side chain is stable to the mildly basic conditions of Fmoc deprotection. google.compeptide.com

Role of the Allyl Side Chain as an Orthogonal Handle in Peptide Assembly

The primary advantage of incorporating this compound into a peptide sequence is the utility of its allyl side chain as an orthogonal protecting group. google.com In the context of SPPS, orthogonality refers to the ability to selectively remove one type of protecting group in the presence of others by using specific chemical conditions. peptide.comiris-biotech.de

The Fmoc/tBu strategy is itself an orthogonal system: the base-labile Fmoc group is removed at each step, while the acid-labile side-chain protecting groups (like tBu, Boc, and Trt) remain intact until the final cleavage step with a strong acid like trifluoroacetic acid (TFA). peptide.comcsic.es The allyl group introduces a third dimension of orthogonality. It is stable to both the basic conditions used for Fmoc removal and the strongly acidic conditions used for final cleavage and deprotection of tBu-based groups. google.compeptide.com

The selective removal of the allyl group is typically achieved under mild, neutral conditions through palladium(0)-catalyzed allylic transfer. researchgate.netsigmaaldrich.comnih.gov This unique deprotection chemistry allows for the unmasking of the side-chain functionality at any point during the synthesis after its incorporation, without disturbing the Nα-Fmoc group or other acid-labile side-chain protectors. This capability is crucial for performing specific on-resin modifications, such as cyclization, branching, or the attachment of labels and other moieties. peptide.comnih.gov

Strategies for On-Resin Functionalization Utilizing the Allyl Group

The ability to selectively deprotect the allyl side chain on the solid support opens up a plethora of strategies for advanced peptide engineering. Once the allyl group is removed, the exposed functional group on the glycine (B1666218) side chain can be manipulated to create complex peptide architectures.

A prominent application is the on-resin synthesis of side-chain-to-side-chain cyclized peptides, often referred to as lactam-bridged peptides. nih.gov In a typical strategy, a peptide is synthesized containing both this compound and another amino acid with a side chain protected by a group like Alloc (allyloxycarbonyl) or OAll (allyl ester), such as Lys(Alloc), Asp(OAll), or Glu(OAll). peptide.comresearchgate.net After assembling the linear peptide, both allyl-based protecting groups are removed simultaneously using a palladium catalyst. nih.gov The newly exposed side-chain amine and carboxylic acid are then coupled on-resin using standard peptide coupling reagents to form a cyclic structure. Performing the cyclization on the resin can reduce the formation of oligomeric side products that may occur in solution-phase cyclization. peptide.com

Beyond cyclization, the terminal alkene of the allyl group itself can be used as a handle for chemical modification through reactions such as olefin metathesis, which has been shown to be compatible with allyl sulfides. researchgate.net This allows for the introduction of diverse functionalities onto the peptide before it is cleaved from the solid support.

Compatibility and Orthogonality with Other Protecting Group Systems

The allyl group's compatibility with the most common protecting group strategies in SPPS is a key reason for its widespread use. Its stability profile makes it a truly orthogonal component in the Fmoc/tBu methodology.

The following table summarizes the orthogonality of the allyl group in relation to the Fmoc and tBu protecting groups.

| Protecting Group | Nα-Protection (Temporary) | Side-Chain Protection (Permanent) | Side-Chain Protection (Orthogonal) |

| Example | Fmoc | tBu, Boc, Trt | Allyl, Alloc |

| Cleavage Condition | 20% Piperidine in DMF | 95% TFA (strong acid) | Pd(0) catalyst (e.g., Pd(PPh₃)₄) / Scavenger |

| Stable To | Strong Acid, Pd(0) | Mild Base, Pd(0) | Strong Acid, Mild Base |

This orthogonality ensures that the synthetic chemist has complete control over which functional group is exposed at any given stage of the synthesis. google.com The allyl group is generally stable to the reagents used to remove other orthogonal protecting groups, such as the Mtt (4-methyltrityl) or ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) groups, which are removed under different, specific conditions. However, a potential incompatibility exists with the hydrazine used for ivDde removal, which can reduce the allyl double bond; this can be suppressed by adding allyl alcohol to the deprotection cocktail. sigmaaldrich.com

Optimization of Coupling and Deprotection Conditions for this compound Incorporation in SPPS

While standard protocols are generally effective, optimization of coupling and deprotection steps can enhance the efficiency of this compound incorporation and subsequent manipulations, particularly for complex or lengthy peptide sequences.

Coupling Optimization: The choice of coupling reagent can impact the efficiency and potential for racemization. Standard activators are generally effective for coupling this compound. To minimize side reactions and ensure complete coupling, a 3- to 5-fold excess of the amino acid and coupling reagents is typically used. Monitoring the reaction completion using a qualitative method like the Kaiser test can confirm the absence of free amines before proceeding to the next step. iris-biotech.de

Fmoc Deprotection Optimization: Standard Fmoc deprotection with 20% piperidine in DMF is usually efficient. However, in long or aggregation-prone sequences, deprotection can become sluggish. peptide.com In such cases, extending the deprotection time or employing a stronger base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be beneficial. peptide.comnih.gov The progress of Fmoc deprotection can be quantified by UV spectrophotometry of the dibenzofulvene-piperidine adduct in the waste stream. iris-biotech.de

Allyl Deprotection Optimization: The removal of the allyl side chain is a critical step. Traditional methods using a palladium catalyst and a scavenger like phenylsilane (PhSiH₃) can be slow, often requiring several hours or overnight reaction. nih.gov Recent advancements have shown that microwave-assisted deprotection can dramatically reduce the reaction time to as little as 10 minutes (two 5-minute reactions) with high efficiency (>98% purity), preventing catalyst degradation and reducing reagent usage. nih.gov

The following tables list common reagents used in these steps.

Table 2: Typical Reagents for this compound Incorporation

| Step | Reagent Class | Examples | Purpose |

|---|---|---|---|

| Coupling | Carbodiimides | DIC | Carboxylic acid activation |

| Benzotriazoles | HOBt, Oxyma Pure | Additive to suppress racemization and improve efficiency | |

| Aminium/Uronium Salts | HBTU, HATU, HCTU | Pre-activated coupling reagents for rapid amide bond formation | |

| Base | DIPEA, Collidine | Maintain basic pH for coupling reaction |

| Nα-Fmoc Deprotection | Base | Piperidine, DBU | Removal of the temporary Fmoc group |

Table 3: Common Conditions for On-Resin Allyl Group Deprotection

| Catalyst | Scavenger / System | Solvent | Typical Conditions |

|---|---|---|---|

| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | Phenylsilane (PhSiH₃) | Dichloromethane (DCM) | Room temperature, 1-3 hours |

| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | N-Methylaniline (NMA) / DMSO/THF/HCl | DMSO/THF/HCl | Room temperature |

| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | Acetic Acid (AcOH) / N-Methylmorpholine (NMM) | Chloroform (CHCl₃) | Room temperature |

| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | Phenylsilane (PhSiH₃) | N,N-Dimethylformamide (DMF) | Microwave, 38°C, 2 x 5 minutes nih.gov |

Careful selection and optimization of these conditions are essential for achieving high yields and purity in the synthesis of complex peptides containing this compound.

Applications of Fmoc D Allylglycine in Peptide and Peptidomimetic Design

Engineering of Cyclic Peptides via Ring-Closing Metathesis (RCM)

Ring-closing metathesis (RCM) is a powerful chemical reaction used to form cyclic compounds, and it has become a cornerstone strategy in peptide chemistry for creating macrocycles. nih.gov The incorporation of Fmoc-D-allylglycine into a peptide sequence introduces the necessary terminal alkene functionalities on the amino acid side chains. This allows for the formation of a carbon-carbon double bond that cyclizes the peptide, a process that imparts significant structural and functional advantages over linear counterparts. nih.gov

The synthesis of macrocyclic peptides using this compound is a prominent strategy to enhance their therapeutic properties. Linear peptides often suffer from low stability and high flexibility, which can negatively impact their binding affinity to biological targets. chemrxiv.orgnih.gov By incorporating two allylglycine residues into a peptide sequence during Fmoc-based SPPS, a linear precursor is created that is primed for cyclization. nih.gov

The intramolecular RCM is typically performed using a ruthenium-based catalyst, such as the Grubbs catalyst. nih.gov This reaction covalently links the two allyl side chains, forming a macrocycle with a hydrocarbon staple. This method of cyclization is advantageous because it creates a stable, non-native bond that is resistant to biological degradation. nih.gov The process allows for precise control over the peptide's conformation, which is critical for achieving high receptor affinity and specificity. chemrxiv.orgnih.gov

Many biologically active peptides, such as hormones and toxins, rely on disulfide bridges between cysteine residues to maintain their three-dimensional structure. mdpi.com However, these disulfide bonds are susceptible to reduction and scrambling in vivo, which can lead to loss of activity. mdpi.comresearchgate.net this compound is instrumental in addressing this limitation by enabling the synthesis of dicarba analogs, where the disulfide bond (-S-S-) is replaced by a stable carbon-carbon bond (-C=C- or -C-C-). nih.govmdpi.com

The synthesis involves substituting the cysteine residues in the peptide sequence with allylglycine. nih.gov Following the assembly of the linear peptide, RCM is used to form the dicarba bridge. nih.gov This substitution preserves the ring size and mimics the structural constraint of the native disulfide bridge while providing significant metabolic stability. mdpi.comresearchgate.net For example, dicarba analogs of cyclic opioid peptides were successfully synthesized by replacing cysteine with allylglycine, resulting in compounds that retained high potency at opioid receptors. nih.gov Similarly, this strategy has been applied to α-conotoxins to create analogues with increased metabolic stability and receptor target selectivity. mdpi.com The resulting olefinic bond can also be catalytically hydrogenated to yield a saturated and even more stable -CH2-CH2- bridge. nih.gov

| Property | Disulfide Bridge (-S-S-) | Dicarba Bridge (-C-C-) |

|---|---|---|

| Formation | Oxidation of two cysteine residues | Ring-closing metathesis of two allylglycine residues |

| Bond Type | Covalent disulfide bond | Covalent carbon-carbon single or double bond |

| In Vivo Stability | Susceptible to reduction and disulfide scrambling mdpi.comresearchgate.net | Resistant to reduction and enzymatic cleavage nih.govmdpi.com |

| Structural Impact | Maintains bioactive conformation by creating a cyclic structure mdpi.com | Mimics the native constraint and preserves ring size nih.govmdpi.com |

The biological activity of a peptide is highly dependent on its three-dimensional conformation. iris-biotech.de Cyclization via RCM using this compound is a key technique for creating conformationally constrained peptides. nih.gov By introducing a rigid dicarba bridge, the flexibility of the peptide backbone is significantly reduced, locking it into a more defined structure. nih.govnih.gov

This pre-organization of the peptide into its bioactive conformation can lead to a substantial increase in binding affinity for its target receptor. nih.govnih.gov The thermodynamic penalty for binding is lower for a rigid peptide compared to a flexible one, as less conformational entropy is lost upon interaction with the receptor. nih.gov This principle has been demonstrated in various peptide systems where conformational constraint led to improved potency and selectivity. nih.goviris-biotech.de For instance, NMR studies have shown that the solution-phase conformations of RCM-cyclized peptides are very similar to their receptor-bound conformations, confirming that the cyclization effectively constrains the ligand in its active shape. nih.gov

Incorporation of this compound into Peptidomimetics for Enhanced Properties

Peptidomimetics are compounds designed to mimic natural peptides but with improved properties, such as enhanced stability, bioavailability, and receptor affinity. This compound is a valuable tool in the design of such molecules, contributing to both the structural integrity and the biological resilience of the final construct.

A major obstacle in the development of peptide-based therapeutics is their rapid degradation by proteases in the body. nih.gov The incorporation of this compound helps to overcome this challenge in two significant ways. Firstly, the use of a D-amino acid is a well-established strategy to confer protease resistance. nih.gov Natural proteases are highly stereospecific and primarily recognize and cleave peptide bonds between L-amino acids; therefore, peptides containing D-amino acids are not easily degraded. nih.gov

Secondly, the dicarba bridge formed via RCM is a non-native, carbon-carbon linkage that is completely stable to proteases. nih.gov This replacement of a cleavable peptide bond or a reducible disulfide bridge with a robust hydrocarbon staple renders the entire cyclic structure significantly more resistant to enzymatic degradation. mdpi.com This enhanced stability leads to a longer in vivo half-life, which is a critical attribute for therapeutic peptides.

The structural constraints introduced by D-allylglycine-mediated cyclization can profoundly influence the biological activity of a peptide. By locking the peptide into a specific conformation, it is possible to fine-tune its interaction with target receptors, thereby modulating its bioactivity, affinity, and selectivity. nih.govmdpi.comiris-biotech.de

For example, in the development of dicarba analogues of cyclic opioid peptides, the substitution of cysteines with allylglycine and subsequent RCM resulted in molecules with subnanomolar potency at both μ and δ opioid receptors. nih.gov The specific geometry (cis or trans) of the olefinic bridge also influenced the activity profile. nih.gov Similarly, replacing disulfide bridges in α-conotoxins with dicarba mimics has been shown to yield potent analgesic analogues with increased metabolic stability and improved receptor target selectivity. mdpi.com The ability to create libraries of conformationally distinct peptides by varying the position and nature of the cyclic constraint allows for systematic structure-activity relationship (SAR) studies to optimize therapeutic candidates. iris-biotech.de

| Peptide System | Modification | Key Finding | Reference |

|---|---|---|---|

| Opioid Peptides (Enkephalin Analogues) | Replacement of D-Cys and L-Cys with D-Allylglycine and L-Allylglycine followed by RCM | Dicarba analogues retained high μ and δ agonist potencies. The trans isomer of one analogue showed subnanomolar potency at both receptors. | nih.gov |

| α-Conotoxin EpI | Replacement of a Cys-Cys disulfide loop with a dicarba bridge via RCM | Dicarba replacement provides protection against in vivo reduction and can increase metabolic stability and receptor selectivity. | mdpi.com |

| General Opioid Peptide Analogue | Conformational restriction of a phenylalanine residue | A restricted analogue showed greatly improved selectivity for the μ-receptor over the δ-receptor compared to the parent peptide. | iris-biotech.de |

Bioconjugation Strategies Utilizing the Allyl Moiety of this compound

The unique chemical structure of this compound, particularly its terminal allyl group, offers a versatile platform for a variety of bioconjugation reactions. This functionality allows for the precise, covalent attachment of diverse molecules to peptides, enabling the creation of complex and highly functional biomolecules. The reactivity of the allyl moiety can be harnessed through several chemoselective ligation strategies, which are compatible with the sensitive nature of peptides and other biological macromolecules. These methods are foundational for the applications discussed in the subsequent sections, including site-specific labeling, the synthesis of glycoconjugates, and the development of targeted therapeutics. nih.govnih.gov

The principal reactions leveraging the allyl group of D-allylglycine incorporated into a peptide sequence include:

Thiol-ene "Click" Reaction: This photo-initiated radical-mediated reaction forms a stable thioether bond between the allyl group and a thiol-containing molecule. nih.govsemanticscholar.org It is highly efficient, proceeds under mild, often aqueous conditions, and exhibits high functional group tolerance, making it ideal for peptide modifications. nih.govnih.gov The absence of a requirement for metal catalysts is a significant advantage, avoiding potential toxicity in biological applications. nih.gov

Olefin Metathesis: Ruthenium-catalyzed cross-metathesis allows for the formation of a new carbon-carbon double bond, linking the D-allylglycine residue to another olefin-containing molecule. rsc.orgnih.gov This strategy is effective for creating extended structures and has been used in the synthesis of complex biomolecules. nih.gov

Palladium-Catalyzed Reactions: Palladium catalysts can be used to mediate reactions such as the Tsuji-Trost allylation, enabling the coupling of nucleophiles to the allyl group. nih.gov These methods offer a high degree of control and chemoselectivity for peptide functionalization. kvinzo.comnih.gov

These bioconjugation techniques provide a robust toolkit for chemists to modify peptides containing D-allylglycine, thereby tailoring their properties for specific scientific and therapeutic purposes.

Site-Specific Labeling and Functionalization of Peptides

The incorporation of this compound into a peptide sequence via solid-phase peptide synthesis (SPPS) provides a unique chemical handle for site-specific modification. The allyl group is orthogonal to the functional groups of the 20 proteinogenic amino acids, meaning it can be chemically addressed without interfering with other residues in the peptide chain. This orthogonality is the key to achieving precise, single-site labeling and functionalization.

One of the most prominent methods for labeling peptides via an allylglycine residue is the photo-induced radical thiol-ene reaction . nih.govsemanticscholar.org This "click" chemistry approach allows for the efficient and specific attachment of various probes, such as fluorophores, biotin tags, or other reporter molecules that contain a thiol group. The reaction is typically initiated by a photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DPAP) and UV light, proceeds rapidly under mild conditions, and is compatible with unprotected peptides in aqueous solutions. nih.govrsc.org This method's high efficiency and specificity make it a powerful tool for creating precisely labeled peptides for use in diagnostics, imaging, and biochemical assays.

Beyond labeling, the allyl group can be used to introduce a wide range of functionalities to alter a peptide's physicochemical properties or biological activity. For example, ruthenium-catalyzed cross-metathesis can be employed to attach other molecules containing a terminal alkene. rsc.org This has been demonstrated with homoallylglycine derivatives, where new C-C bonds are formed, allowing for the introduction of complex side chains. rsc.org Similarly, palladium-catalyzed allylic alkylation reactions can be used to couple various nucleophiles to the peptide backbone at the D-allylglycine position, enabling the incorporation of highly functionalized side chains with excellent stereoselectivity. nih.govnih.gov

These strategies provide a versatile platform for peptide engineering, allowing researchers to create novel peptide constructs with tailored functions.

| Reaction Type | Key Features | Example Application |

| Thiol-ene "Click" Reaction | Photo-initiated, metal-free, high efficiency, aqueous compatible. nih.gov | Site-specific attachment of fluorescent dyes for imaging. |

| Ruthenium-Catalyzed Cross-Metathesis | Forms C-C bonds, couples two olefin-containing molecules. rsc.org | Introduction of complex, non-natural side chains to modulate bioactivity. |

| Palladium-Catalyzed Allylic Alkylation | Couples nucleophiles to the allyl group, high stereoselectivity. nih.gov | Incorporation of functional groups to enhance peptide stability or binding. |

Formation of Glycoconjugates and Neoglycopeptides

The synthesis of glycopeptides—peptides covalently linked to carbohydrate moieties—is crucial for studying the roles of glycosylation in biology and for the development of therapeutics and vaccines. nih.govmarioschubert.ch this compound serves as a valuable building block for creating neoglycopeptides , which are synthetic mimics of natural glycopeptides. In these constructs, the D-allylglycine residue provides a handle for attaching a sugar moiety through a non-native linkage.

A primary method for this purpose is the thiol-ene reaction , which is used to form stable S-linked glycoconjugates. nih.gov In this approach, a thiol-modified carbohydrate (a thiosugar) is reacted with the allyl side chain of a D-allylglycine residue within a peptide sequence. nih.gov The reaction, often initiated photochemically, is highly chemoselective and does not require the extensive protecting group strategies often necessary in traditional glycopeptide synthesis. nih.gov This methodology has been successfully applied to the synthesis of neoglycopeptides derived from the Mucin 1 (MUC1) protein, a key target in cancer vaccine development. nih.gov By incorporating D-allylglycine (or other alkene-containing amino acids) at specific sites, synthetic Tn antigens (GalNAc moieties) can be attached, creating mimics of tumor-associated MUC1.

Olefin cross-metathesis represents another powerful strategy. Using a ruthenium catalyst, a peptide containing D-allylglycine can be coupled with a C-allylated glycoside. This reaction forms a C-linked pseudodisaccharide linkage, which offers increased stability against enzymatic degradation compared to natural O- or N-linked glycans. nih.gov This approach provides access to novel glycopeptide structures with potentially enhanced therapeutic properties.

The use of this compound allows for the precise placement of glycans on a peptide backbone, enabling the systematic study of how glycan position and structure influence peptide conformation, receptor binding, and immunological responses.

| Conjugation Method | Linkage Type | Key Advantages | Example Glycoconjugate |

| Thiol-ene Reaction | Thioether (S-linked) | Metal-free, high yield, mild conditions. nih.gov | MUC1-derived neoglycopeptides with Tn antigen mimics. |

| Olefin Cross-Metathesis | Carbon-Carbon (C-linked) | Creates highly stable, enzyme-resistant linkages. nih.gov | Novel C-linked pseudodisaccharides. nih.gov |

Development of Peptide-Drug Conjugates (PDCs) and Targeted Therapies

Peptide-drug conjugates (PDCs) are an emerging class of targeted therapeutics designed to deliver a potent cytotoxic agent specifically to diseased cells, thereby increasing efficacy and reducing off-target toxicity. nih.govnih.govnih.gov A PDC consists of three main components: a homing peptide that binds to a specific receptor overexpressed on target cells, a cytotoxic payload (drug), and a chemical linker that connects the peptide and the drug. nih.govbiosynth.com

The incorporation of non-natural amino acids like D-allylglycine into the homing peptide sequence is a key strategy for the site-specific attachment of the linker-drug entity. nih.gov The allyl group of D-allylglycine provides a bioorthogonal handle that can be selectively modified without affecting other parts of the peptide. This allows for the production of homogeneous PDCs with a precisely defined drug-to-peptide ratio, which is a critical factor for consistent pharmacological properties.

The versatile reactivity of the allyl group allows for the use of various linker chemistries. For example, a linker containing a thiol group can be attached to the D-allylglycine residue via the highly efficient thiol-ene reaction . nih.gov Alternatively, other click chemistry reactions or metal-catalyzed couplings can be employed to attach linkers with different functionalities. The choice of linker is critical, as it influences the PDC's stability in circulation and the mechanism of drug release at the target site. nih.govbiosynth.com Linkers can be designed to be stable in the bloodstream and then cleaved by specific conditions within the target cell, such as the low pH of endosomes or the presence of specific enzymes like cathepsins. biosynth.com

By using this compound in the solid-phase synthesis of the targeting peptide, drug developers can create a versatile platform for constructing PDCs. This approach facilitates the modular assembly of the conjugate, allowing for the optimization of the peptide, linker, and payload to achieve the desired therapeutic profile for targeted therapies, particularly in oncology. nih.govmdpi.com

Biochemical and Medicinal Research Applications of Fmoc D Allylglycine Containing Constructs

Development of Peptide-Based Therapeutic Agents

Fmoc-D-Allylglycine serves as a key component in the synthesis of peptides designed for therapeutic intervention, leveraging its structural features to impart specific biological activities and enhance pharmacological profiles.

Research has demonstrated the successful application of this compound in the synthesis of cyclic opioid peptides, where its inclusion allows for the creation of analogues with modulated activity at opioid receptors. By substituting cysteine residues with allylglycine (including the D-enantiomer) and employing ring-closing metathesis (RCM), researchers have generated dicarba analogues of potent opioid peptides. These modified peptides have shown promise as both agonists and antagonists for mu and delta opioid receptors. For instance, dicarba analogues incorporating D-allylglycine have retained high mu and delta opioid agonist potency, with specific substitutions influencing receptor selectivity and efficacy nih.govnih.gov. The trans isomer of H-Tyr-[D-Allylgly-Gly-Phe-L-Allyl-gly]NH2, for example, exhibited significant mu and delta opioid agonist activity nih.gov. Furthermore, analogues with different substitutions at key positions have been characterized as selective delta-opioid receptor (DOR) antagonists, highlighting the role of allylglycine in fine-tuning the conformational characteristics that dictate receptor interaction nih.govnih.gov.

Table 1: Applications of this compound in Cyclic Opioid Peptide Design

| Peptide Analogue Type | Key Modification/Substitution | Observed Opioid Activity | Receptor Selectivity | Citation |

| Dicarba analogues | D-Allylglycine substitution | Agonist / Antagonist | Mu and Delta | nih.govnih.gov |

| Enkephalin analogues | D-Allylglycine substitution | Agonist | Mu and Delta | nih.gov |

| Specific Dicarba | Tyr(1)- and Dmt(1)-analogues | High Agonist Potency | Slight/No preference | nih.govnih.gov |

| Specific Dicarba | Dhp(1)- and (2S)-Mdp(1)-analogues | Antagonist / Varied Efficacy | Mu vs Delta | nih.govnih.gov |

This compound and its derivatives have also found utility in the development of antimicrobial peptides (AMPs) and related therapeutics. The incorporation of allylglycine units into peptide structures can enhance their antibacterial properties. For example, chirality-controlled α-peptide polymers synthesized using allylglycine have demonstrated enhanced antibacterial activity and antibiotic potentiation, attributed to their stable helical structures researchgate.net. Furthermore, Fmoc-(S)-α-allylglycine has been synthesized and shown to inhibit the growth of Gram-negative bacteria, such as Salmonella typhimurium researchgate.net. These findings underscore the potential of allylglycine-containing peptides as novel antimicrobial agents, contributing to the ongoing search for alternatives to conventional antibiotics nih.gov.

Table 2: Applications of this compound in Antimicrobial Peptide Research

| Peptide Type/Design | Amino Acid Incorporation | Observed Activity | Mechanism/Property Enhanced | Citation |

| α-Peptide Polymers | D-Allylglycine units | Enhanced antibacterial activity, antibiotic potentiation | Stable helical structure | researchgate.net |

| Non-protein amino acid | Fmoc-(S)-α-allylglycine | Inhibited Gram-negative bacteria (Salmonella tуphimurium) | Antimicrobial activity | researchgate.net |

While direct incorporation of this compound into Histone Deacetylase (HDAC) inhibitors is not extensively detailed in the provided literature, the general strategy of employing Fmoc-protected amino acids with specific side chains for enzyme inhibition is well-established. Researchers have synthesized novel Fmoc amino acids featuring zinc-binding groups, which are crucial for creating Substrate Peptidomimetic Inhibitors (SPIs) of HDACs acs.orgiris-biotech.deacs.orgnih.gov. For instance, peptides incorporating aminooxy-amino acids like Fmoc-Asu(NHOtBu)-OH have demonstrated potent inhibition of the NuRD corepressor complex (HDAC1–MTA1–RBBP4) acs.org. Although the allyl group of allylglycine is not a primary zinc-binding moiety, its presence allows for chemical modifications, such as ring-closing metathesis (RCM), which can rigidify peptide structures or introduce other functional elements necessary for enzyme interaction. This capability suggests a potential role for this compound in generating diverse peptidomimetic scaffolds for enzyme inhibition studies acs.org.

Table 3: Fmoc Amino Acids in Enzyme Inhibitor Design

| Enzyme Target | Fmoc Amino Acid Used | Role/Function of Amino Acid | Observed Effect/Inhibition | Citation |

| HDACs | Fmoc-Asu(NHOtBu)-OH | Zinc-binding group | Potent inhibitor (IC50 = 390 nM) of NuRD complex (HDAC1–MTA1–RBBP4) | acs.org |

| HDACs | Various Fmoc-AAs | Zinc-binding group | Facilitates rapid generation of SPI libraries | acs.org |

| General Enzyme Inhibition | This compound | Building block for peptidomimetics, potential for RCM | Not directly specified for HDACs, but allyl group allows RCM for structural modification | acs.org |

Probing Protein Structure and Function with Allylglycine Analogs

Beyond therapeutic development, this compound and related allylglycine analogs serve as valuable tools for dissecting protein structure, function, and interactions.

The unique chemical handle provided by the allyl side chain of this compound can be leveraged to probe protein-protein interactions and elucidate mechanisms of action. While specific studies detailing this compound's direct use in deconvolution are not explicitly detailed in the provided snippets, the general principle involves incorporating modified amino acids into peptides to study their binding affinities and functional consequences. The allyl group offers a site for orthogonal functionalization, enabling the attachment of tags or other moieties for detection or immobilization, thereby aiding in the identification of interaction partners or the study of molecular mechanisms netascientific.comsigmaaldrich.com. The broader application of allylglycine derivatives in creating conformationally constrained peptides, such as stapled peptides, can also indirectly aid in understanding protein interactions by stabilizing specific secondary structures involved in binding dovepress.com.

This compound and its analogs contribute to studies focused on protein folding, stability, and conformation. The incorporation of unnatural amino acids can alter the tertiary structure and stability of peptides and proteins. For instance, the substitution of glycine (B1666218) with D-amino acids, such as D-alanine, has been shown to potentially increase protein stability by decreasing the conformational entropy of unfolded states nih.gov. In the context of peptide stapling, α,α-disubstituted alkenyl amino acids, including allylglycine derivatives, are employed to mimic α-helix structures. This stabilization of secondary structure can improve binding affinity by overcoming entropic penalties associated with peptide folding, thereby providing insights into conformational requirements for biological activity dovepress.com. The allyl moiety itself offers a unique functional handle that can be utilized for various chemical modifications, further influencing peptide conformation and stability sigmaaldrich.com.

Table 4: Impact of this compound and Analogs on Protein Folding, Stability, and Conformation

| Peptide/Protein Modification | Amino Acid Analogue/Strategy | Observed Effect on Folding/Stability/Conformation | Mechanism/Property Affected | Citation |

| Peptide Stapling | α,α-disubstituted alkenyl amino acids (e.g., allylglycine derivatives) | Improved binding affinity, mimics α-helix structures | Overcomes entropic penalty of folding | dovepress.com |

| Amino Acid Substitution | Gly-to-D-Ala substitution | Potential increase in protein stability | Decrease in unfolded state entropy | nih.gov |

| Peptide Synthesis | Fmoc-allylglycine incorporation | Provides handle for orthogonal functionality | Chemical modification potential | sigmaaldrich.com |

Compound Names Mentioned:

this compound (also referred to as Fmoc-D-Gly(allyl)-OH, Fmoc-D-2-allylglycine, (R)-N-Fmoc-Allylglycine, (R)-2-(Fmoc-amino)-4-pentenoic acid)

Fmoc-a-methyl-D-allylglycine

D-Allylglycine

L-Allylglycine

Fmoc-protected amino acids

Histone Deacetylase (HDAC)

Substrate Peptidomimetic Inhibitors (SPIs)

Cyclic opioid peptides

Dicarba analogues

Tyr

2',6'-dimethyltyrosine (Dmt)

3-[2,6-dimethyl-4-hydroxyphenyl)propanoic acid (Dhp)

(2S)-2-methyl-3-(2,6-dimethyl-4-hydroxyphenyl)propanoic acid [(2S)-Mdp]

Antimicrobial peptides (AMPs)

Fmoc-Asu(NHOtBu)-OH

NuRD corepressor complex

HDAC1–MTA1–RBBP4

Salmonella tуphimurium

Gram-negative bacteria

Gram-positive bacteria

Host-defense peptides (HDPs)

Lasso peptides

Lariatins A and B

Lassomycin

mDAP (meso-diaminopimelic acid)

Mpl (murein peptide ligase)

Grb2 SH2 domain

PAK1 (p21-activated kinase 1)

Aib (α-aminoisobutyric acid)

O-allyl homoserine

Vitamin D receptor–coactivator D receptor–coactivator

Immunomodulatory Research Involving D-Allylglycine Derivatives

The field of immunomodulation seeks to influence the immune system's response, either by suppressing an overactive immune system or by enhancing its ability to fight off pathogens and diseases. Modified amino acids, when incorporated into peptide structures, offer unique avenues for developing such modulators. This compound, a derivative of the amino acid glycine featuring an Fmoc (9-fluorenylmethyloxycarbonyl) protecting group and a D-configuration with an allyl side chain, serves as a valuable building block in the synthesis of peptides and peptidomimetics with potential immunomodulatory properties. The Fmoc group is a standard protecting group in solid-phase peptide synthesis (SPPS), enabling the controlled and sequential addition of amino acids to construct complex peptide chains . This synthetic flexibility allows researchers to design and create novel molecules, including those incorporating D-Allylglycine, for investigating their impact on immune pathways.

Research into allylglycine derivatives has revealed their capacity to interact with and modulate various aspects of the immune system. While direct studies focusing exclusively on this compound in immunomodulation are emerging, research on allylglycine derivatives, including its L-stereoisomer, provides insights into its potential. These derivatives can influence immune cell differentiation, cytokine production, and inflammatory responses, often through interactions with established signaling pathways.

One area of investigation involves the role of allylglycine in modulating T helper cell differentiation, specifically Th17 cells, which are critical in host defense but also implicated in autoimmune diseases. Studies have demonstrated that L-allylglycine can decrease the percentage of CD4+ T cells differentiating into CD4+IL-17+ T cells, a process associated with the downregulation of phosphorylated mTORC1. This suggests a mechanism by which allylglycine derivatives could temper pro-inflammatory immune responses frontiersin.org.

Furthermore, allylglycine derivatives have been explored for their effects on inflammatory processes at the cellular level. For instance, L-allylglycine, by inhibiting the synthesis of gamma-aminobutyric acid (GABA), has been shown to reduce monocyte adhesion to endothelial cells. This interaction is significant because increased monocyte adhesion is a hallmark of inflammation, indicating that allylglycine derivatives may possess anti-inflammatory properties by influencing cellular recruitment mechanisms ahajournals.org.

The incorporation of D-Allylglycine into peptide sequences, facilitated by Fmoc-based SPPS, allows for the creation of molecules with specific structural and functional characteristics. These Fmoc-protected building blocks are essential for constructing peptides that can interact with immune targets, such as receptors or signaling molecules, to elicit a desired immunomodulatory effect. While the precise immunomodulatory mechanisms of D-Allylglycine-containing constructs are subject to ongoing research, the demonstrated effects of related allylglycine derivatives highlight their potential in developing novel therapeutic strategies for immune-related disorders.

Advanced Research Directions and Emerging Applications

Chemoenzymatic Synthesis Approaches Involving Fmoc-D-Allylglycine

Chemoenzymatic peptide synthesis (CEPS) combines the selectivity of enzymes with the robustness of chemical synthesis, offering a greener and more efficient alternative to purely chemical methods. nih.govrsc.org While direct enzymatic coupling of this compound is an area of emerging research, studies on analogous compounds like allylglycine provide a strong basis for its potential applications.

Research has demonstrated that various proteases can be used as catalysts for forming peptide bonds with unnatural amino acids, including allylglycine. nih.gov For instance, proteases from Aspergillus oryzae and Aspergillus sojae, as well as pronase E and protease Nagarse, have successfully synthesized protected dipeptides using a derivative of allylglycine as the acyl donor. nih.gov In these studies, Cbz-DL-allylglycine methyl ester was coupled with L-phenylalaninamide. nih.gov Conversely, chymotrypsin (B1334515) was shown to utilize an allylglycine ethyl ester as the acyl acceptor in the synthesis of a protected dipeptide. nih.gov These findings suggest that with the appropriate enzyme and reaction conditions, this compound could be selectively incorporated into peptide chains, either as an acyl donor or acceptor. The enzymatic approach offers high stereoselectivity and avoids the harsh reagents often used in traditional peptide synthesis. nih.gov

Table 1: Enzymes Investigated for Peptide Synthesis with Allylglycine Derivatives This table is based on research with allylglycine and suggests potential enzymes for this compound.

| Enzyme | Role of Allylglycine Derivative | Example Reaction | Reference |

|---|---|---|---|

| Proteases from Aspergillus oryzae & Aspergillus sojae, Pronase E, Protease Nagarse | Acyl Donor | Cbz-DL-AgOMe + L-PheNH2 → Cbz-L-Ag-L-PheNH2 | nih.gov |

| Chymotrypsin | Acyl Acceptor | Cbz-L-Phe + DL-AgOEt → Cbz-L-Phe-L-AgOEt | nih.gov |

| Thermolysin | Substrate for Tetrapeptide Synthesis | Cbz-L-Ag-L-Phe + L-Phe-L-AgOEt → Cbz-L-Ag-L-Phe-L-Phe-L-AgOEt | nih.gov |

Flow Chemistry and Automated Synthesis of this compound Containing Peptides

The integration of this compound into peptides is significantly enhanced by modern synthesis technologies like flow chemistry and automated solid-phase peptide synthesis (SPPS). beilstein-journals.orgnih.gov These methods offer rapid, efficient, and highly controlled ways to assemble peptide chains, including those with non-standard amino acids. peptidemachines.com

Automated SPPS using the Fmoc/t-Bu protecting-group strategy is the most common method for producing chemically engineered peptides. beilstein-journals.orgnih.gov The process involves sequential cycles of Fmoc deprotection and coupling of the next Fmoc-protected amino acid. uci.edu The incorporation of an unnatural amino acid like this compound fits seamlessly into this workflow. Automated synthesizers can be programmed to add this compound at any desired position in the peptide sequence. peptidemachines.com

Flow chemistry further accelerates this process. youtube.com By continuously flowing reagents through a reactor containing the resin-bound peptide, reaction times can be dramatically reduced. youtube.com For instance, some automated flow-based systems can achieve amide bond formation in as little as 7 seconds, with a total cycle time of about 40 seconds per amino acid. youtube.com This rapid synthesis is particularly advantageous for creating libraries of peptides containing this compound for screening purposes. The strong UV absorbance of the fluorene (B118485) group, released during deprotection, allows for real-time monitoring of the synthesis efficiency. nih.gov

Rational Design of this compound Modified Biomaterials and Supramolecular Assemblies

The Fmoc group is not only a protecting group but also a powerful motif for driving the self-assembly of molecules into ordered nanostructures, such as hydrogels. nih.govrsc.org This property is being exploited in the rational design of novel biomaterials. By incorporating this compound, it is possible to create functional hydrogels and other supramolecular structures with unique properties conferred by the allyl side chain.

The self-assembly of Fmoc-amino acids and short peptides is driven by a combination of π-π stacking of the aromatic fluorenyl groups and hydrogen bonding of the peptide backbone. nih.govnih.gov This process leads to the formation of nanofibers that entangle to form a three-dimensional hydrogel network capable of entrapping large amounts of water. nih.govnih.gov The specific amino acid side chain plays a crucial role in modulating the properties of the resulting hydrogel. nih.gov

The rational design of this compound-containing biomaterials involves leveraging the allyl group for secondary modifications. For example, the allyl group can serve as a handle for cross-linking the nanofibers after self-assembly, thereby enhancing the mechanical stability of the hydrogel. It can also be used to attach bioactive molecules, such as growth factors or drugs, creating a functionalized scaffold for tissue engineering or a controlled drug delivery system. nih.govrsc.org The design process considers the balance between the hydrophobic Fmoc group and the hydrophilic peptide portion to control the gelation properties. rsc.org

Computational Modeling and Simulation of this compound Containing Peptides for Structure-Activity Relationship Studies

Computational modeling and simulation are indispensable tools for understanding how the incorporation of this compound influences the structure and function of a peptide. researchgate.net Techniques like molecular dynamics (MD) simulations and quantitative structure-activity relationship (QSAR) studies provide insights that can guide the rational design of peptides with desired biological activities. nih.govnih.gov

QSAR studies establish a mathematical relationship between the chemical structure of a series of peptides and their biological activity. nih.govresearchgate.net By synthesizing a library of peptides with this compound at various positions and testing their activity, a QSAR model can be developed. nih.gov This model can then predict the activity of new, unsynthesized peptides, thereby accelerating the discovery of potent therapeutic agents. The model can identify key structural features, such as hydrophobicity, charge, and the specific placement of the allyl group, that are crucial for activity. nih.gov

Table 2: Computational Approaches for Analyzing this compound Peptides

| Technique | Purpose | Key Insights Gained | Reference |

|---|---|---|---|

| Molecular Dynamics (MD) Simulation | To predict the 3D structure and dynamic behavior of the peptide. | Conformational preferences, secondary structure, interaction with solvent and binding partners. | researchgate.netnih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | To correlate the chemical structure of peptides with their biological activity. | Identification of key structural features for activity, prediction of potency for new peptide designs. | nih.govresearchgate.net |

Applications in Combinatorial Chemistry and Library Generation

This compound is an ideal building block for use in combinatorial chemistry to generate large libraries of diverse peptides. researchgate.net Combinatorial chemistry allows for the rapid synthesis of thousands to millions of different molecules, which can then be screened for desired properties, such as binding to a specific receptor or enzymatic activity. youtube.com

The "mix and split" strategy in solid-phase synthesis is a common method for creating peptide libraries. researchgate.net In this approach, the solid support resin is divided into several portions, each is coupled with a different amino acid (e.g., one portion with this compound, others with natural amino acids), and then the portions are recombined. By repeating this process, a vast number of unique peptide sequences are generated, with each resin bead carrying a single type of peptide.

The presence of the allyl group in this compound adds another layer of diversity to these libraries. After the peptide library is synthesized, the allyl groups can be selectively modified through various chemical reactions (e.g., olefin metathesis, thiol-ene coupling), creating a second, even more diverse library from the first. This allows for the exploration of a much larger chemical space in the search for new drug leads or functional biomolecules. Automated synthesizers are often employed to facilitate the efficient and systematic construction of these complex libraries. youtube.com

Q & A

Q. How is Fmoc-D-Allylglycine utilized in solid-phase peptide synthesis (SPPS)?

this compound is incorporated as a non-natural amino acid during SPPS to introduce structural diversity or functional handles (e.g., allyl groups for post-synthetic modifications). The Fmoc group protects the amino terminus during iterative coupling cycles, while the allyl side chain may require orthogonal deprotection strategies. Coupling is typically achieved using activating reagents like HBTU/HOBt or DIC/OxymaPure. Post-synthesis, reverse-phase HPLC is used for purification, with characterization via LC-MS and NMR to confirm sequence integrity .

Q. What analytical methods are recommended to validate the purity and identity of this compound?

Key techniques include:

- HPLC : To assess purity using C18 columns and gradients of acetonitrile/water with 0.1% TFA.

- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF to confirm molecular weight.

- NMR : H and C NMR to verify stereochemistry and detect impurities (e.g., residual solvents). Cross-referencing retention times and spectral data with authenticated standards ensures accuracy .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Researchers should:

- Use PPE (gloves, lab coats, goggles) to avoid skin/eye contact.

- Work in a fume hood to minimize inhalation risks.

- Store the compound in a cool, dry environment under inert gas (e.g., argon) to prevent degradation.

- Consult safety data sheets (SDS) for spill management and first-aid measures, particularly regarding metabolic byproducts like 2-keto-4-pentenoic acid .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its biological activity in neuropharmacological studies?

The D-enantiomer is metabolized by cerebral D-amino acid oxidase (DAAO), localized in the hindbrain and spinal cord, to produce 2-keto-4-pentenoic acid—a potent inhibitor of glutamic acid decarboxylase (GAD). This reduces GABA synthesis in specific regions (e.g., cerebellum, pons), unlike the L-form, which exhibits broader enzymatic conversion and GABA depletion. Researchers should employ stereoselective enzyme assays and regional microdialysis to quantify GABA dynamics in vivo .

Q. How can researchers optimize coupling efficiency when incorporating this compound into sterically hindered peptide sequences?

Challenges arise from the allyl group’s steric bulk. Solutions include:

Q. What experimental strategies address contradictions in reported bioactivity of this compound derivatives across studies?

Discrepancies may stem from:

- Enantiomeric purity : Verify via chiral HPLC to exclude L-allylglycine contamination.

- Metabolic variability : Use in vitro models (e.g., brain slice assays) to isolate DAAO activity.

- Dosage effects : Conduct dose-response studies to identify thresholds for GABA inhibition. Replicate findings using standardized protocols (e.g., ISO-compliant assays) and report batch-specific characterization data .

Q. How should in vivo studies be designed to evaluate the neuroactivity of this compound metabolites?

- Administer this compound intraperitoneally in rodent models and monitor seizure latency (tonic-clonic vs. myoclonic phenotypes).

- Use LC-MS/MS to quantify 2-keto-4-pentenoic acid in cerebrospinal fluid.

- Pair with immunohistochemistry to map regional GAD expression and GABA depletion (e.g., cerebellum vs. cortex) .

Q. What computational approaches predict the interaction of this compound with target enzymes?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。